

An In-Depth Technical Guide to **tert-Butyl Pitavastatin**: Chemical Structure and Properties

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Compound of Interest

Compound Name: *tert-Butyl pitavastatin*

Cat. No.: B153524

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl pitavastatin**, a key intermediate in the synthesis of pitavastatin. This document details its chemical structure, physicochemical and pharmacological properties, a detailed synthesis protocol, and relevant biological pathways and experimental workflows.

Chemical and Physical Properties

Tert-butyl pitavastatin, a tertiary butyl ester of pitavastatin, possesses distinct chemical and physical characteristics crucial for its role in drug synthesis and development. A summary of these properties is presented below.

Property	Value	Source(s)
IUPAC Name	tert-butyl (3R,5S,E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate	
CAS Number	586966-54-3	
Molecular Formula	C ₂₉ H ₃₂ FNO ₄	
Molecular Weight	477.57 g/mol	
Appearance	White to Off-White Solid/Powder	
Boiling Point	674.5 ± 55.0 °C (Predicted)	
Density	1.235 ± 0.06 g/cm ³ (Predicted)	
Solubility	Slightly soluble in Chloroform and Methanol	
SMILES	CC(C)(C)OC(=O)C--INVALID-LINK--C--INVALID-LINK--C=Cc1c(c2cccc2n=c1C3CC3)c4ccc(F)cc4	
InChIKey	RCARMBIYAHBUHR-UQECUQMJSA-N	

Pharmacological Properties

Tert-butyl pitavastatin is primarily a synthetic precursor to pitavastatin. Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

Property	Description	Source(s)
Mechanism of Action	<p>As a prodrug to pitavastatin, it ultimately functions as a competitive inhibitor of HMG-CoA reductase. This inhibition leads to a reduction in cholesterol synthesis in the liver and an upregulation of LDL receptors, resulting in decreased plasma LDL-cholesterol levels.</p>	[1]
Metabolism	<p>Pitavastatin, the active form, undergoes minimal metabolism by cytochrome P450 enzymes (primarily CYP2C9 and to a lesser extent CYP2C8), reducing the potential for drug-drug interactions. The primary metabolic pathway is glucuronidation.</p>	[2]
Biological Target	<p>3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.</p>	[1]

Experimental Protocols

Synthesis of **tert-Butyl Pitavastatin**

This protocol describes a common synthetic route to **tert-butyl pitavastatin**, synthesized from key intermediates.

Materials:

- triphenyl(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl]phosphonium bromide
- **tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate**

- Potassium carbonate
- Dimethyl sulfoxide (DMSO)
- Toluene
- Isopropanol
- Methanol
- 1N Hydrochloric acid
- 10% Sodium hydroxide solution
- Water

Procedure:

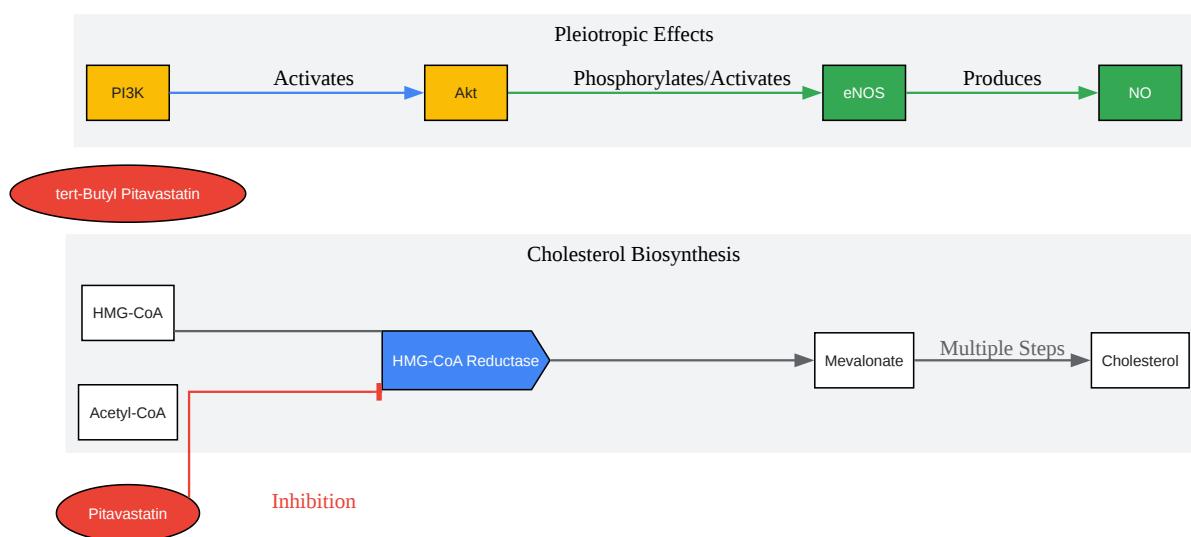
- Wittig Reaction:
 - To a solution of tert-butyl-2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate (0.751 kg) in dimethyl sulfoxide (7 L), add triphenyl(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methyl]phosphonium bromide (1 kg) and potassium carbonate (0.67 kg).
 - Stir the reaction mixture at 25°C for 10 hours under a nitrogen atmosphere.
 - Quench the reaction with water and extract the product with toluene.
 - Concentrate the organic layer and isolate the intermediate, (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-vinyl]-2,2-dimethyl-1,3-dioxane-4-yl]acetic acid tertiary butyl ester, using isopropanol. Recrystallize the product from methanol.[3]
- Deprotection:
 - To a solution of the intermediate from the previous step (100 g) in methanol (1 L), add 1N HCl solution (272.8 mL) at 25°C.
 - Stir the reaction mixture for 8 hours.

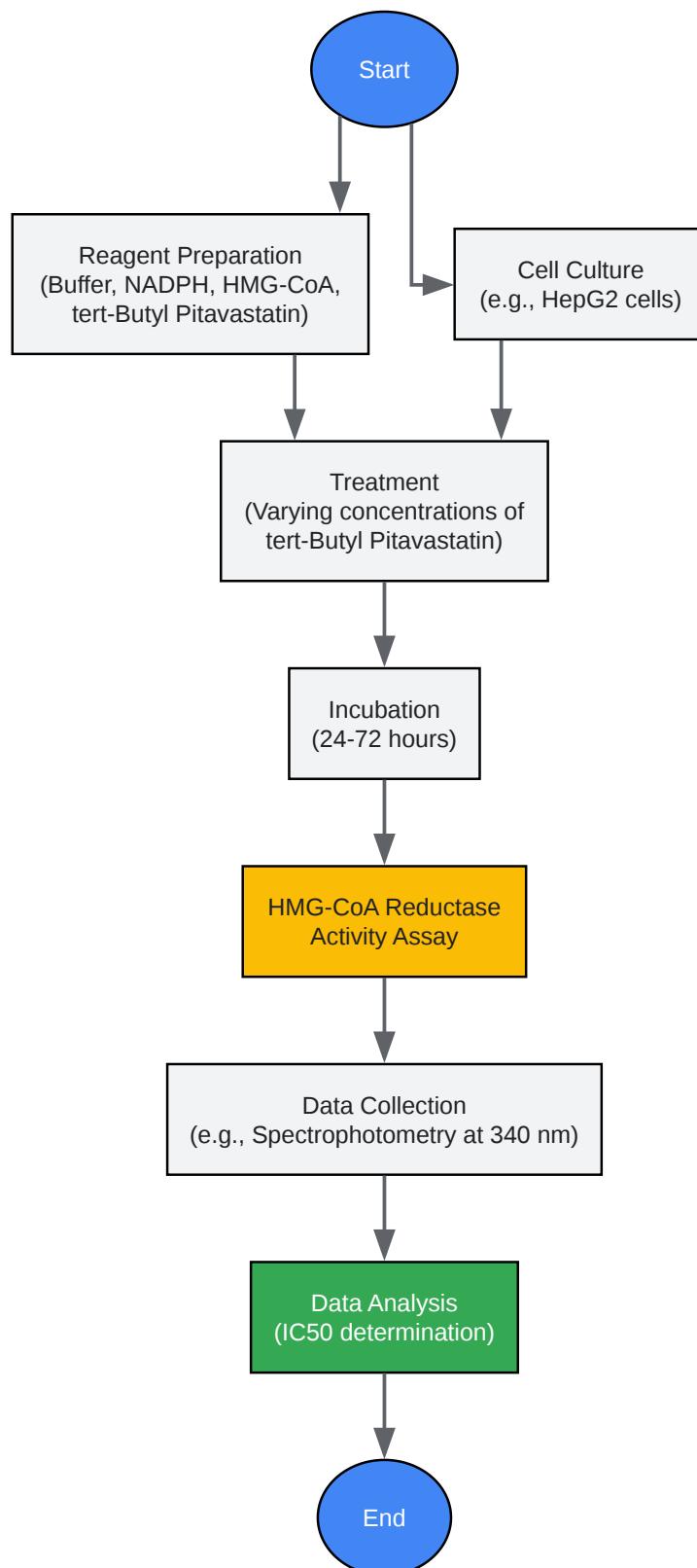
- Cool the reaction mixture to 15°C and treat with 10% sodium hydroxide solution (23.2 g).
- Stir the reaction mixture for 4 hours at 25°C and then quench in pre-boiled water.[\[3\]](#)
- The resulting product is **tert-butyl pitavastatin**.

Visualizations

Signaling Pathways

The primary mechanism of action of pitavastatin involves the inhibition of the HMG-CoA reductase pathway, which is a critical step in cholesterol biosynthesis. Furthermore, pitavastatin has been shown to exert pleiotropic effects through the PI3K/Akt signaling pathway.



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